N-(ethylcarbamoyl)-2-[4-(pyridin-3-ylmethyl)piperidin-1-yl]acetamide
Description
N-(ethylcarbamoyl)-2-[4-(pyridin-3-ylmethyl)piperidin-1-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a pyridine moiety, and an ethylcarbamoyl group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-(ethylcarbamoyl)-2-[4-(pyridin-3-ylmethyl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-2-18-16(22)19-15(21)12-20-8-5-13(6-9-20)10-14-4-3-7-17-11-14/h3-4,7,11,13H,2,5-6,8-10,12H2,1H3,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGQSZWZQJADPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=O)CN1CCC(CC1)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ethylcarbamoyl)-2-[4-(pyridin-3-ylmethyl)piperidin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The key steps include:
Formation of the Piperidine Intermediate: This involves the reaction of a suitable amine with a carbonyl compound under reductive amination conditions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the piperidine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(ethylcarbamoyl)-2-[4-(pyridin-3-ylmethyl)piperidin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbamoyl group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives of the compound.
Scientific Research Applications
N-(ethylcarbamoyl)-2-[4-(pyridin-3-ylmethyl)piperidin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(ethylcarbamoyl)-2-[4-(pyridin-3-ylmethyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.
3-Methoxyphenylboronic Acid: Used in organic synthesis and as a reagent in Suzuki coupling reactions.
Dimethyl 2,6-pyridinedicarboxylate: Employed in the synthesis of macrocyclic compounds and as a ligand in metal complexation.
Uniqueness
N-(ethylcarbamoyl)-2-[4-(pyridin-3-ylmethyl)piperidin-1-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
